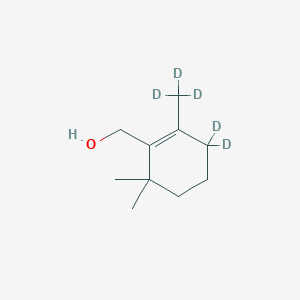
beta-Cyclogeraniol-d5
Overview
Description
Beta-Cyclogeraniol-d5: is a deuterated derivative of cyclogeraniol, a natural compound belonging to the terpenoid family. Terpenoids are known for their diverse biological activities, including roles in cell signaling and potential therapeutic applications. The molecular formula of this compound is C10H13D5O, and it has a molecular weight of 159.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Cyclogeraniol-d5 involves the incorporation of deuterium atoms into the cyclogeraniol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: : Beta-Cyclogeraniol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and double bonds in the molecule .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
Scientific Research Applications
Chemistry: : In chemistry, beta-Cyclogeraniol-d5 is used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms. Its deuterated form allows researchers to trace the movement and transformation of the molecule in various chemical reactions.
Biology: : In biological research, this compound is used to study the effects of terpenoids on cellular processes. It is particularly useful in investigating the role of terpenoids in cell signaling and gene expression.
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Studies have shown that terpenoids like cyclogeraniol have anti-inflammatory and anticancer properties, making this compound a valuable compound for drug development.
Industry: : In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical properties make it an important ingredient in the formulation of various consumer products .
Mechanism of Action
The mechanism of action of beta-Cyclogeraniol-d5 can be inferred from studies on similar compounds. For instance, geraniol, a closely related compound, has been shown to inhibit the proliferation of MCF-7 breast cancer cells. This compound is believed to exert its effects through similar molecular targets and pathways, including the modulation of cell signaling pathways and the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to beta-Cyclogeraniol-d5 include cyclogeraniol, geraniol, and linalool. These compounds share structural similarities and belong to the terpenoid family .
Uniqueness: : this compound is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracking in scientific studies. This makes it a valuable tool for researchers studying the metabolic pathways and biological effects of terpenoids .
Properties
IUPAC Name |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGCDQJLXENDZ-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486727 | |
| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-99-0 | |
| Record name | 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78995-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


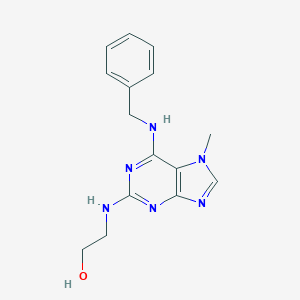

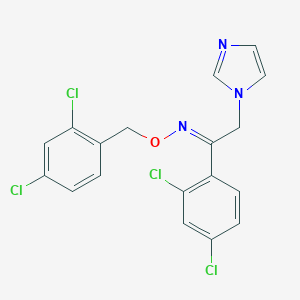



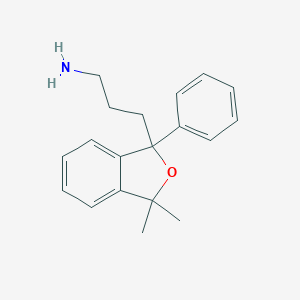
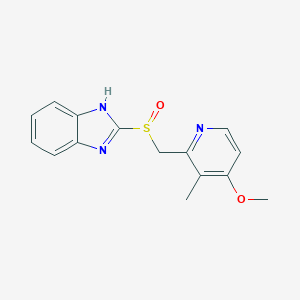
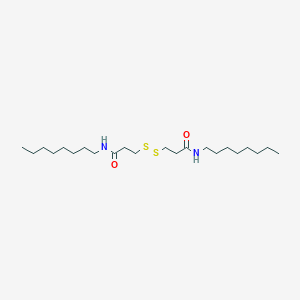

![(3S,8AR)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)


![[(2S,3S)-2-methyl-3-phenyl-oxiran-2-yl]methanol](/img/structure/B21941.png)
